An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-6-nitro-1H-benzimidazole
An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-6-nitro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethyl-6-nitro-1H-benzimidazole. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related parent compound, 6-nitrobenzimidazole, for comparative purposes. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to aid researchers in further characterization of this and similar molecules.
Core Physicochemical Properties
The following table summarizes the available physicochemical data for 2-Ethyl-6-nitro-1H-benzimidazole. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature. For comparison, the experimental data for 6-nitrobenzimidazole is also presented.
Table 1: Physicochemical Properties of 2-Ethyl-6-nitro-1H-benzimidazole and 6-nitrobenzimidazole
| Property | 2-Ethyl-6-nitro-1H-benzimidazole | 6-nitrobenzimidazole |
| CAS Number | 5805-42-5[1][2][3] | 94-52-0 |
| Molecular Formula | C₉H₉N₃O₂[4] | C₇H₅N₃O₂ |
| Molecular Weight | 191.19 g/mol [4] | 163.13 g/mol |
| Appearance | Powder[4] | Solid, Light Beige |
| Melting Point | Data not available | 207-210 °C |
| Boiling Point | 440.3 °C at 760 mmHg (Predicted)[4] | 290.19 °C (Predicted) |
| Density | 1.368 g/cm³ (Predicted)[4] | 1.4141 g/cm³ (Predicted) |
| Water Solubility | Data not available | <0.01 g/100 mL at 16.5 °C |
| pKa | Data not available | 10.95 ± 0.10 (Predicted) |
| logP | Data not available | Data not available |
Synthesis
The synthesis of 2-substituted-6-nitro-1H-benzimidazoles typically involves the condensation of 4-nitro-o-phenylenediamine with a corresponding carboxylic acid or aldehyde. For 2-Ethyl-6-nitro-1H-benzimidazole, this would involve the reaction of 4-nitro-o-phenylenediamine with propanoic acid or propanal. The reaction is often carried out in the presence of an acid catalyst and may be facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times.[5][6]
Below is a generalized workflow for the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments that can be applied to characterize 2-Ethyl-6-nitro-1H-benzimidazole.
The melting point of a solid crystalline substance is a key indicator of its purity.
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Apparatus : Melting point apparatus, capillary tubes, thermometer.
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Procedure :
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A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in the heating block of a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.
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Workflow Diagram :
Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability.
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Apparatus : Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.
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Procedure (Shake-Flask Method) :
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
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The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled bath until equilibrium is reached (typically 24-48 hours).
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The saturated solution is filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Workflow Diagram :
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.
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Apparatus : pH meter with a combination electrode, burette, beaker, magnetic stirrer.
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Procedure :
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A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is measured after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.
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Workflow Diagram :
References
- 1. 2-Ethyl-6-nitro-1h-benzimidazole | 5805-42-5 | Benchchem [benchchem.com]
- 2. 2-ETHYL-6-NITRO-1H-BENZOIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5805-42-5|2-Ethyl-6-nitro-1H-1,3-benzodiazole|BLD Pharm [bldpharm.com]
- 4. americanelements.com [americanelements.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
